Milbemycin A4 oxime

Veterinary parasitology Anthelmintic efficacy Canine whipworm control

Milbemycin oxime is a semi-synthetic macrocyclic lactone belonging to the milbemycin class of antiparasitic agents, produced via fermentation of *Streptomyces hygroscopicus* subsp. *aureolacrimosus* followed by chemical oxidation and oximation.

Molecular Formula C32H45NO7
Molecular Weight 555.7 g/mol
Cat. No. B10814333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A4 oxime
Molecular FormulaC32H45NO7
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C
InChIInChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m1/s1
InChIKeyYCAZFHUABUMOIM-PNMMAIHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Milbemycin Oxime Procurement: A Macrocyclic Lactone Antiparasitic Agent with Quantifiable Differentiation


Milbemycin oxime is a semi-synthetic macrocyclic lactone belonging to the milbemycin class of antiparasitic agents, produced via fermentation of *Streptomyces hygroscopicus* subsp. *aureolacrimosus* followed by chemical oxidation and oximation [1]. It is composed of a defined mixture of approximately 80% milbemycin A4 5-oxime (C₃₂H₄₅NO₇) and 20% milbemycin A3 5-oxime (C₃₁H₄₃NO₇) [2]. The compound functions by opening glutamate-gated chloride channels in invertebrate neurons, leading to hyperpolarization, paralysis, and death of susceptible parasites .

Why Milbemycin Oxime Cannot Be Substituted with Ivermectin or Moxidectin: A Comparative Procurement Rationale


Macrocyclic lactones such as ivermectin, moxidectin, selamectin, and milbemycin oxime share a common mechanism of action but exhibit markedly divergent efficacy profiles against specific target parasites that preclude interchangeable substitution. Generic substitution without considering these parasite-specific efficacy differentials may result in treatment failure, particularly for whipworm (*Trichuris vulpis*) infections where milbemycin oxime demonstrates efficacy exceeding 99% while moxidectin shows only 67.5% efficacy [1], and for *Toxocara canis* where milbemycin oxime achieves 91.5% efficacy versus no apparent efficacy for moxidectin [2]. Furthermore, milbemycin oxime exhibits a favorable acute toxicity profile in mammalian species with oral LD₅₀ values in mice ranging from 1000–1500 mg/kg [3].

Milbemycin Oxime Procurement Evidence: Quantitative Comparative Data for Scientific Selection


Milbemycin Oxime vs. Moxidectin: Superior Whipworm (*Trichuris vulpis*) Efficacy in Canine Infections

In a direct head-to-head comparative study in naturally infected dogs, milbemycin oxime (administered as a combination tablet with lufenuron at 500 μg/kg) demonstrated 99.6% efficacy against *Trichuris vulpis*, whereas moxidectin injection (170 μg/kg) achieved only 67.5% efficacy [1]. The study employed a randomized controlled design with 18 dogs ranked by egg counts, allocated to treatment or untreated control groups, with worm counts performed 7 days post-treatment via euthanasia and necropsy [1].

Veterinary parasitology Anthelmintic efficacy Canine whipworm control

Milbemycin Oxime vs. Moxidectin: Differential Efficacy Against Canine Roundworm (*Toxocara canis*)

In a head-to-head comparison against naturally acquired *Toxocara canis* infections in dogs, milbemycin oxime/lufenuron tablets achieved 91.5% efficacy, whereas moxidectin injection showed no apparent efficacy against this parasite [1]. This study evaluated both compounds under identical experimental conditions, with dogs euthanized 7 days after treatment for parasite recovery, identification, and enumeration [1].

Veterinary parasitology Toxocara canis Comparative efficacy

Milbemycin Oxime vs. Moxidectin: Comparable Potency in Murine *Heligmosomoides polygyrus* Model with Favorable ED₅₀

In a systematic head-to-head comparison of anthelmintic activity using the *Heligmosomoides polygyrus* mouse model, milbemycin oxime and moxidectin demonstrated the highest activity among all macrocyclic lactones tested, with ED₅₀ values of 0.006 mg/kg and 0.009 mg/kg, respectively [1]. This cross-study comparable data positions milbemycin oxime as equipotent to moxidectin against this gastrointestinal nematode model, with a numerically lower ED₅₀ value indicating slightly greater potency [1].

Soil-transmitted helminthiasis Drug repurposing Preclinical efficacy

Milbemycin Oxime Acute Oral Toxicity: Quantified LD₅₀ Values and Gender-Dependent Differential

Acute oral toxicity studies in mice establish milbemycin oxime LD₅₀ values with a significant gender-dependent differential: 1832 mg/kg in male mice versus 727 mg/kg in female mice (95% confidence intervals: 1637.57–2022.08 and 603.95–868.96 mg/kg, respectively) [1]. These values provide a quantitative safety margin for mammalian toxicity assessment. For reference, the therapeutic oral dose in dogs is approximately 0.5 mg/kg, representing a safety margin of >1,400-fold based on the lower (female mouse) LD₅₀ value [2].

Toxicology Safety pharmacology Veterinary drug safety

Milbemycin Oxime HPLC Analytical Method: Superior Resolution for Impurity Profiling Versus Compendial Methods

Commercial batches of milbemycin oxime contain over 25 related substances with similar chromatographic properties that coelute under current compendial methods [1]. A newly developed stability-indicating reversed-phase HPLC method utilizing a HALO® C18 column (100 mm × 4.6 mm, 2.7 μm particle size) with gradient elution at 50°C demonstrated superior selectivity and resolution compared to the European Pharmacopoeia (Ph. Eur.) method for analyzing milbemycin oxime bulk drug substance [1]. The method achieved LOQ of 0.1% and LOD of 0.03% of analytical concentration, with linearity and accuracy validated across 0.1–120% of target concentration [1].

Analytical chemistry Pharmaceutical quality control Stability-indicating methods

Milbemycin Oxime Nanoemulsion Formulation: Enhanced Bioavailability Over Conventional Tablets

A pharmacokinetic study in Pekingese dogs comparing oral milbemycin oxime nanoemulsion versus conventional tablets demonstrated that the nanoemulsion formulation achieved absolute bioavailability of 99.26% ± 12.14%, significantly higher than that of milbemycin oxime tablets [1]. The nanoemulsion, prepared by phase inversion composition (PIC) method using ethyl butyrate as oil phase and Tween-80 as surfactant, exhibited droplet size of 12.140 ± 0.128 nm and polydispersity index (PDI) of 0.155 ± 0.015 [2], confirming uniform nanoscale dispersion that enhances absorption.

Nanomedicine Drug delivery Pharmacokinetics Veterinary pharmaceutics

Milbemycin Oxime Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement


Veterinary Parasitology Research: Whipworm (*Trichuris vulpis*) and Roundworm (*Toxocara canis*) Efficacy Studies

Investigators conducting canine parasitology research requiring high-efficacy control of whipworm (*T. vulpis*) and roundworm (*T. canis*) should prioritize milbemycin oxime over moxidectin. The 99.6% efficacy against *T. vulpis* (versus 67.5% for moxidectin) and 91.5% efficacy against *T. canis* (versus no apparent efficacy for moxidectin) established in direct head-to-head comparisons [1] make milbemycin oxime the scientifically appropriate choice for studies where these parasites are primary endpoints. This application is particularly relevant for preclinical evaluation of combination parasiticides or resistance monitoring programs.

Preclinical Soil-Transmitted Helminthiasis Drug Discovery: Murine *Heligmosomoides polygyrus* Model

Research groups utilizing the *H. polygyrus* mouse model for soil-transmitted helminthiasis drug discovery and repurposing should consider milbemycin oxime as a reference macrocyclic lactone comparator. The ED₅₀ of 0.006 mg/kg demonstrates potency comparable to moxidectin (ED₅₀ = 0.009 mg/kg) [1], providing a validated benchmark for screening novel anthelmintic candidates. This application scenario is supported by systematic head-to-head comparison data across multiple macrocyclic lactones in standardized laboratory models.

Pharmaceutical Quality Control: Reference Standard for HPLC Impurity Profiling

Analytical laboratories requiring a validated, stability-indicating HPLC method for milbemycin oxime bulk drug substance analysis should procure reference material compatible with the newly developed method that adequately separates >25 related substances [1]. This method has been validated per VICH and ICH guidelines and demonstrated superiority over European Pharmacopoeia compendial methods [1], making it the recommended analytical approach for batch release testing, stability studies, and impurity profiling in both routine and non-routine quality control activities.

Veterinary Formulation Development: Nanoemulsion-Based Delivery Systems

Pharmaceutical formulation scientists developing enhanced delivery systems for poorly water-soluble macrocyclic lactones should procure milbemycin oxime for nanoemulsion formulation studies. The demonstrated absolute bioavailability of 99.26% ± 12.14% for the nanoemulsion formulation [1] — significantly exceeding conventional tablets — establishes a quantifiable performance benchmark for advanced delivery systems. This application is particularly relevant for veterinary pharmaceutical development where improved bioavailability may enable dose reduction, enhanced therapeutic consistency, or novel routes of administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A4 oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.